molecular formula C25H34O6 B13750689 4,4-[(3,20-Dioxopregn-4-ene-14,17-diyl)dioxy]butyric acid CAS No. 23655-69-8

4,4-[(3,20-Dioxopregn-4-ene-14,17-diyl)dioxy]butyric acid

Katalognummer: B13750689
CAS-Nummer: 23655-69-8
Molekulargewicht: 430.5 g/mol
InChI-Schlüssel: AXWLQRRFZXEYQQ-ZSCVXFOJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4-[(3,20-Dioxopregn-4-ene-14,17-diyl)dioxy]butyric acid is a complex organic compound with the molecular formula C25H34O6 It is a derivative of pregnane, a steroid nucleus, and contains multiple functional groups, including ketones and carboxylic acids

Vorbereitungsmethoden

The synthesis of 4,4-[(3,20-Dioxopregn-4-ene-14,17-diyl)dioxy]butyric acid involves several steps. One common synthetic route starts with the precursor pregn-4-ene-3,20-dione. The process typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

4,4-[(3,20-Dioxopregn-4-ene-14,17-diyl)dioxy]butyric acid can undergo various chemical reactions, including:

    Oxidation: This compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Wissenschaftliche Forschungsanwendungen

4,4-[(3,20-Dioxopregn-4-ene-14,17-diyl)dioxy]butyric acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,4-[(3,20-Dioxopregn-4-ene-14,17-diyl)dioxy]butyric acid involves its interaction with specific molecular targets in the body. It may bind to steroid receptors, modulating their activity and influencing various biological pathways. The exact pathways and molecular targets are still under investigation, but its structure suggests it could interact with enzymes involved in steroid metabolism .

Vergleich Mit ähnlichen Verbindungen

4,4-[(3,20-Dioxopregn-4-ene-14,17-diyl)dioxy]butyric acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity.

Eigenschaften

23655-69-8

Molekularformel

C25H34O6

Molekulargewicht

430.5 g/mol

IUPAC-Name

3-[(10R,14S,15R)-15-acetyl-10,14-dimethyl-7-oxo-16,18-dioxapentacyclo[13.3.2.01,14.02,11.05,10]icos-5-en-17-yl]propanoic acid

InChI

InChI=1S/C25H34O6/c1-15(26)24-12-13-25(31-21(30-24)7-6-20(28)29)19-5-4-16-14-17(27)8-10-22(16,2)18(19)9-11-23(24,25)3/h14,18-19,21H,4-13H2,1-3H3,(H,28,29)/t18?,19?,21?,22-,23+,24-,25?/m0/s1

InChI-Schlüssel

AXWLQRRFZXEYQQ-ZSCVXFOJSA-N

Isomerische SMILES

CC(=O)[C@@]12CCC3([C@@]1(CCC4C3CCC5=CC(=O)CC[C@]45C)C)OC(O2)CCC(=O)O

Kanonische SMILES

CC(=O)C12CCC3(C1(CCC4C3CCC5=CC(=O)CCC45C)C)OC(O2)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.